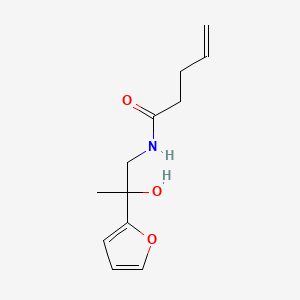
N-(2-(furan-2-yl)-2-hydroxypropyl)pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving furan rings and amide groups. The synthesis could involve the reaction of a furan compound with a suitable amide precursor.Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a furan ring, a pent-4-enamide group, and a hydroxypropyl group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pent-4-enamide group consists of a five-carbon chain with a double bond at the 4-position and an amide group at the end.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The furan ring is aromatic and can undergo electrophilic aromatic substitution reactions. The amide group can participate in various reactions such as hydrolysis, reduction, and condensation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could contribute to its aromaticity and potentially its stability. The amide group could influence its solubility in different solvents.Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives, including “N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide”, have been recognized for their antibacterial properties. These compounds have shown efficacy against both gram-positive and gram-negative bacteria. The furan nucleus is a critical component in the synthesis of new drugs aimed at combating microbial resistance . The unique structure of furan derivatives allows for a variety of structural reactions, offering a broad spectrum of antibacterial activity.
Antifungal and Antiviral Properties
In addition to their antibacterial applications, furan compounds are also explored for their antifungal and antiviral effects. The structural flexibility of furan allows for the creation of compounds that can interfere with the life cycle of various fungi and viruses, providing a pathway for the development of new antifungal and antiviral medications .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of furan derivatives make them potential candidates for the treatment of pain and inflammation-related conditions. Their ability to modulate inflammatory pathways could lead to the development of novel anti-inflammatory drugs .
Anticancer Research
Furan derivatives are being investigated for their potential anticancer properties. The reactivity of the furan ring makes it a valuable moiety in the design of compounds that can target specific pathways involved in cancer cell proliferation and survival .
Pharmaceutical Synthesis
The compound is used in the synthesis of various pharmaceuticals. Its reactivity and the presence of the furan ring make it a versatile intermediate in the creation of drugs with diverse therapeutic effects .
Material Science Applications
Furan derivatives are also significant in the field of material science. They are used in the production of resins, agrochemicals, and lacquers. The environmentally friendly nature of furan makes it a key material in sustainable development and green chemistry applications .
Mécanisme D'action
Target of Action
Furan derivatives have been found to exhibit antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes that result in their antimicrobial activity .
Biochemical Pathways
It is known that furan derivatives can influence a wide range of biological and pharmacological characteristics .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-4-7-11(14)13-9-12(2,15)10-6-5-8-16-10/h3,5-6,8,15H,1,4,7,9H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMXLUPKSDROOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(C1=CC=CO1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

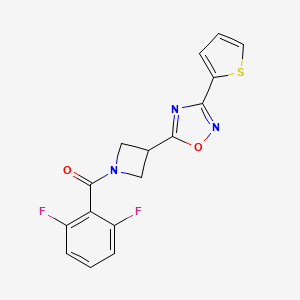
![6-(2-Butoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2927560.png)
![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2927561.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2927563.png)
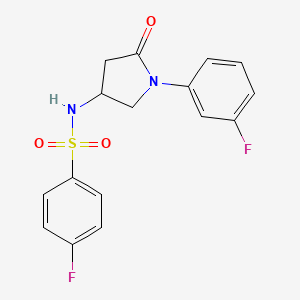
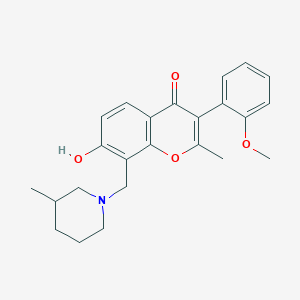
![2,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2927568.png)
![(Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2927569.png)
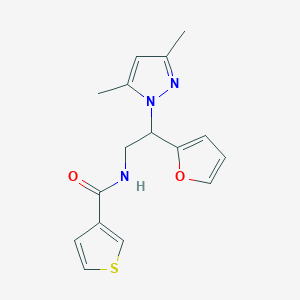
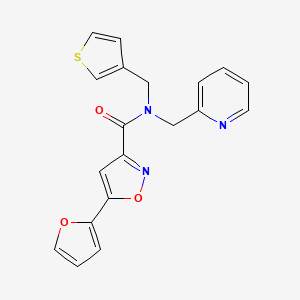
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2927573.png)
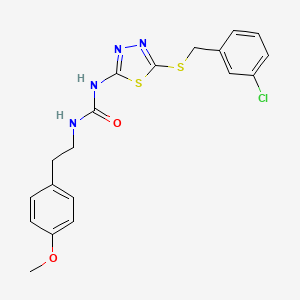
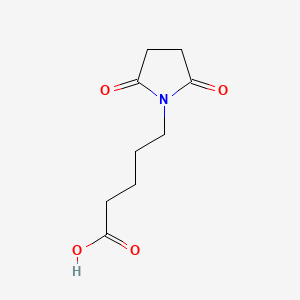
![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2927577.png)